Product packaging for Methyl(4-methylnaphthalen-1-ylmethyl)amine(Cat. No.:CAS No. 98978-50-8)

Methyl(4-methylnaphthalen-1-ylmethyl)amine

Cat. No.: B592765
CAS No.: 98978-50-8
M. Wt: 185.27
InChI Key: NALGVBVMIHNVKJ-UHFFFAOYSA-N
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Description

Methyl(4-methylnaphthalen-1-ylmethyl)amine is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol . It is an organic intermediate related to naphthalenemethanamine. The freebase form of this compound is associated with the CAS number 98978-50-8 . For practical laboratory use, the hydrochloride salt form, this compound hydrochloride, is also available. The salt has a catalog CAS number of 2680542-99-6, a molecular formula of C13H16ClN, and a higher molecular weight of 221.73 g/mol due to the addition of hydrochloric acid . This compound is provided strictly for Research Use Only and is not approved for human or diagnostic use. Researchers can leverage this chemical as a versatile building block in organic synthesis and pharmaceutical research. Its structure suggests potential utility in the development of new chemical entities for various research applications. For identification, quality control, and reporting, researchers should note the relevant identifiers: the freebase (C13H15N, 185.27 g/mol) and the hydrochloride salt (C13H16ClN, 221.73 g/mol). Every batch is accompanied by a Certificate of Analysis to ensure quality and consistency for your research requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N B592765 Methyl(4-methylnaphthalen-1-ylmethyl)amine CAS No. 98978-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-methylnaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALGVBVMIHNVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98978-50-8
Record name methyl[(4-methylnaphthalen-1-yl)methyl]amine
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Synthetic Methodologies for Methyl 4 Methylnaphthalen 1 Ylmethyl Amine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Naphthylmethylamine Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For the naphthylmethylamine skeleton of Methyl(4-methylnaphthalen-1-ylmethyl)amine, the most logical and common disconnection strategy involves breaking the carbon-nitrogen (C-N) bond of the secondary amine.

This primary disconnection leads to two key synthons: a nucleophilic methylamine (B109427) synthon and an electrophilic 4-methylnaphthalen-1-ylmethyl synthon.

Synthon A (Electrophile): (4-methylnaphthalen-1-yl)methyl cation

Synthon B (Nucleophile): Methylamine anion

The corresponding synthetic equivalents for these synthons are readily identifiable. The electrophilic naphthylmethyl synthon can be generated from a stable precursor like 1-(halomethyl)-4-methylnaphthalene (e.g., 1-(chloromethyl)-4-methylnaphthalene) or 4-methyl-1-naphthaldehyde (B157141) . The nucleophilic methylamine synthon is simply represented by its synthetic equivalent, methylamine .

An alternative, though less common, disconnection could involve viewing the methyl group as being added to a primary amine, N-(4-methylnaphthalen-1-ylmethyl)amine. However, the initial C-N bond disconnection is the most direct and widely applied strategy. This analysis forms the basis for the primary synthetic methods discussed below.

Classical and Established Synthetic Routes

Traditional methods for amine synthesis remain highly relevant and are often employed for the preparation of naphthylmethylamines due to their reliability and the accessibility of starting materials.

Direct alkylation is a fundamental C-N bond-forming reaction. In this approach, a nucleophilic amine is reacted with an alkyl halide. For the synthesis of this compound, this involves the reaction of methylamine with a suitable 1-(halomethyl)-4-methylnaphthalene precursor.

A common precursor, 1-chloromethylnaphthalene, can be prepared from naphthalene (B1677914) through chloromethylation. google.com The subsequent reaction with an excess of methylamine, typically in a solvent like benzene (B151609) or toluene, yields the desired secondary amine. google.com A significant challenge in this method is controlling the extent of alkylation, as the product, a secondary amine, can react further to form a tertiary amine (overalkylation). masterorganicchemistry.comnih.gov Using a large excess of the primary amine can help to minimize this side reaction.

Table 1: Alkylation Reaction Parameters

Naphthalene Precursor Amine Typical Solvents Key Considerations
1-(chloromethyl)-4-methylnaphthalene Methylamine Toluene, Benzene, DMF Potential for overalkylation to tertiary amine. Use of excess methylamine is recommended. google.commasterorganicchemistry.comnih.gov

A patent describes a process for preparing N-methyl-1-naphthalenemethanamine by reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base, followed by hydrolysis, which avoids the formation of the bis-alkylated impurity. google.com

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. youtube.comnih.gov This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, the reaction would proceed between 4-methyl-1-naphthaldehyde and methylamine. A key advantage of this method is the high selectivity, which largely avoids the overalkylation issues seen in direct alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using H₂ gas with a metal catalyst like palladium on carbon (Pd/C) is also a viable, "greener" alternative. youtube.comyoutube.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Solvent Advantages Disadvantages/Considerations
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol Selective for imines over carbonyls. masterorganicchemistry.com Toxicity of cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), THF Non-toxic, mild, and highly effective. organic-chemistry.org Can be moisture sensitive.

The reaction is typically performed as a one-pot procedure, where the aldehyde, amine, and reducing agent are all combined. youtube.com The pH is often maintained in a slightly acidic range (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile. youtube.com

A practical synthesis of this compound can be designed as a multi-step sequence starting from simple, commercially available chemicals. truman.edu A plausible route could begin with 1-methylnaphthalene (B46632).

Formylation of 1-methylnaphthalene: The first step would be the introduction of a formyl group at the 4-position of the naphthalene ring. This can be achieved through various methods, such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄). This step yields the key intermediate, 4-methyl-1-naphthaldehyde .

Reductive Amination: The synthesized 4-methyl-1-naphthaldehyde is then subjected to reductive amination with methylamine, as described in section 2.2.2, to produce the final product, This compound .

This multi-step approach allows for the construction of the target molecule from simple precursors, offering flexibility and control over the synthesis. Each intermediate can be purified before proceeding to the next step, ensuring the high purity of the final compound. truman.edu

Advanced and Catalytic Approaches

Modern synthetic chemistry has focused on developing more efficient and environmentally benign methods, often utilizing transition metal catalysts.

While classical methods are robust, transition metal-catalyzed reactions offer powerful alternatives for C-N bond formation. liv.ac.uk For a structure like this compound, catalytic reductive amination using transition metals is a highly relevant advanced approach.

Recent research has focused on the use of various metal catalysts for reductive amination, which can offer high efficiency and selectivity under mild conditions. nih.gov For instance, catalysts based on palladium, platinum, rhodium, or iridium can be used for the hydrogenation of the in-situ formed imine. organic-chemistry.orgliv.ac.uk These reactions can sometimes be performed using transfer hydrogenation, employing hydrogen donors like formic acid or isopropanol, which avoids the need for high-pressure hydrogen gas. liv.ac.uk

While Buchwald-Hartwig amination is a cornerstone of modern C-N coupling, it is primarily used for coupling amines to aryl or vinyl halides/triflates and is less directly applicable to the synthesis of a naphthylmethylamine from an aryl precursor. However, related catalytic systems for the amination of benzylic alcohols or halides are continually being developed, which could provide future pathways to this class of compounds.

Organocatalytic Strategies in Naphthylmethylamine Synthesis

The synthesis of naphthylmethylamines, including the target compound this compound, can benefit from organocatalysis, which avoids the use of metal catalysts. These methods often rely on the activation of substrates through the formation of transient reactive species, such as iminium ions.

One plausible organocatalytic approach for the synthesis of N-arylmethylamines involves a multicomponent reaction. For instance, a sequence involving a Mannich-type reaction, followed by a Wittig olefination and a subsequent hydroamination, can construct substituted N-aryl pyrrolidines, which can then be isomerized to N-arylpyrroles. nih.gov While not a direct synthesis of a simple naphthylmethylamine, this demonstrates the power of organocatalysis in constructing complex amine-containing scaffolds without metals. nih.gov A proposed organocatalytic route to a derivative of this compound could involve the reaction of 4-methylnaphthalene-1-carbaldehyde with methylamine and a suitable nucleophile, catalyzed by a chiral secondary amine catalyst like a proline derivative. This would proceed through a chiral iminium ion intermediate, allowing for potential stereocontrol.

Another relevant organocatalytic method is the multicomponent Knoevenagel-aza-Michael-cyclocondensation reaction. This strategy has been successfully employed in the synthesis of dipeptide derivatives, showcasing the ability of organocatalysts to facilitate complex transformations with high diastereoselectivity. nih.gov Adapting this to naphthylmethylamine synthesis could involve the reaction of a naphthalene-containing aldehyde, an amine, and a Michael acceptor, catalyzed by a chiral organocatalyst.

Stereoselective Synthesis of Enantiopure this compound Analogues

The development of enantiomerically pure pharmaceuticals is a significant area of research. For analogues of this compound that are chiral, stereoselective synthesis is paramount. Chiral naphthylethylamines have themselves been used as effective chiral auxiliaries in reactions like the Staudinger cycloaddition for the synthesis of trans-β-lactams, demonstrating good to excellent yields and diastereomeric excesses up to 48%. researchgate.net This highlights the inherent stereodirecting potential of the naphthyl group.

A direct approach to enantiopure naphthylmethylamine analogues could involve the asymmetric reduction of a corresponding imine. This can be achieved using a chiral catalyst, such as a derivative of a CBS (Corey-Bakshi-Shibata) catalyst, or through biocatalysis using enzymes like imine reductases.

Furthermore, cobalt-catalyzed enantioselective C-H alkoxylation has been reported for the synthesis of chiral diarylmethylamines, achieving high yields and excellent enantioselectivities (up to 99% ee). researchgate.net This method, which can proceed via desymmetrization or kinetic resolution, could potentially be adapted for the synthesis of chiral analogues of this compound.

A hypothetical stereoselective synthesis of a chiral analogue could be envisioned as follows:

StepReactionReagents/CatalystExpected Outcome
1Imine Formation4-methylnaphthalene-1-carbaldehyde, Chiral AmineChiral Imine Intermediate
2Asymmetric ReductionH₂, Chiral Rh or Ir catalystEnantiopure Naphthylmethylamine Analogue

Sustainable and Green Chemistry Considerations in Synthetic Design

Modern synthetic chemistry places a strong emphasis on principles of green chemistry to minimize environmental impact. rsc.org This includes the use of environmentally friendly solvents, maximizing atom economy, and improving reaction efficiency.

Application of Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to pollution. The search for greener alternatives is a key area of research.

For the N-alkylation of amines, a reaction central to the synthesis of this compound, several green solvent systems have been explored. Deep eutectic solvents (DESs), which are mixtures of hydrogen-bond donors and acceptors, have emerged as promising media. rsc.orgrsc.org For example, a mixture of choline (B1196258) chloride and lactic acid has been shown to effectively promote the N-alkylation of anilines with allylic alcohols at room temperature, avoiding the need for metal catalysts and high temperatures. rsc.orgrsc.org

The use of mechanochemistry, or solvent-free reaction conditions, is another powerful green approach. A mechanochemical borrowing hydrogen strategy using a ruthenium catalyst has been developed for the N-alkylation of primary amines with alcohols, offering high conversions without the need for any solvent. unica.it

Solvent SystemReactantsConditionsAdvantages
Deep Eutectic Solvent (Choline Chloride/Lactic Acid)Aniline, Allylic AlcoholRoom TemperatureMetal-free, mild conditions, sustainable solvent. rsc.orgrsc.org
Solvent-Free (Mechanochemistry)Primary Amine, AlcoholBall-milling, Ru-catalystNo solvent waste, high efficiency. unica.it
Water--Non-toxic, non-flammable, but can present challenges with reactant solubility and product separation.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A higher atom economy signifies a greener process with less waste generation. The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product. nih.gov

The synthesis of amines can often suffer from poor atom economy, especially in classical methods that generate stoichiometric byproducts. For example, the reaction of bromoethane (B45996) with ammonia (B1221849) to produce ethylamine (B1201723) has a theoretical atom economy of only about 31.5%, with ammonium (B1175870) bromide as the major byproduct. youtube.com

To improve atom economy in the synthesis of this compound, strategies like "hydrogen borrowing" or direct amination of alcohols are preferable to traditional alkylation with alkyl halides. In a hydrogen borrowing N-alkylation, an alcohol is transiently oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine. The in-situ generated hydrogen then reduces the imine to the desired amine, with water being the only byproduct. acs.org This catalytic approach significantly enhances atom economy.

Let's consider a hypothetical comparison for the synthesis of this compound:

Route 1: Reductive Amination (High Atom Economy) 4-methylnaphthalene-1-carbaldehyde + Methylamine + H₂ → this compound + H₂O

Route 2: Alkylation with a Halide (Low Atom Economy) 4-methylnaphthalen-1-ylmethyl chloride + Methylamine → this compound + HCl

The development of catalytic methods, particularly those that are atom-economical, is a central goal in modern organic synthesis. acs.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Methyl 4 Methylnaphthalen 1 Ylmethyl Amine

Reactivity Profiling of the Amine Functionality

The secondary amine group is a key reactive center in Methyl(4-methylnaphthalen-1-ylmethyl)amine, capable of acting as a nucleophile and a base.

Nucleophilic Reactivity and Derivatization Studies

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine. This reactivity allows for a variety of derivatization reactions. The nucleophilicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the additional alkyl group, though it can be tempered by steric hindrance. masterorganicchemistry.commasterorganicchemistry.com

Alkylation reactions with alkyl halides are a common way to derivatize amines. For instance, reaction with an excess of methyl iodide would lead to the formation of the corresponding quaternary ammonium (B1175870) salt. masterorganicchemistry.com This "exhaustive methylation" is a well-established transformation for amines.

Acylation is another important derivatization reaction. The amine can react with acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The secondary amine can also participate in condensation reactions with aldehydes and ketones. For example, it can react with formaldehyde (B43269) and a reducing agent in a process known as reductive amination to yield the corresponding tertiary amine.

A summary of potential nucleophilic derivatization reactions is presented in the table below.

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AlkylationMethyl iodideQuaternary ammonium saltExcess alkyl halide
AcylationAcetyl chlorideN-substituted amidePresence of a base
Reductive AminationFormaldehyde, Sodium borohydrideTertiary amineMild reducing conditions
Michael AdditionAcrylonitrileβ-amino nitrileBase catalyst

Investigation of Salt Formation and Coordination Chemistry

As a basic compound, this compound readily reacts with acids to form salts. The hydrochloride salt is a common form for handling and purification of similar amines. The formation of a salt can be achieved by treating a solution of the amine with a suitable acid, such as hydrochloric acid or sulfuric acid.

Transformations Involving the Naphthalene (B1677914) Chromophore

The 4-methylnaphthalene core of the molecule provides another avenue for chemical transformations, primarily through reactions on the aromatic ring and the methyl substituent.

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its higher electron density. pearson.com The position of substitution is directed by the existing substituents. In this compound, the 1- and 4-positions are occupied. The -(CH2)NHCH3 group at the 1-position and the -CH3 group at the 4-position are both activating, ortho-, para-directing groups. However, since the para positions relative to these groups are either occupied or on the other ring, substitution will likely be directed to the available ortho positions.

Therefore, electrophilic attack is most likely to occur at the 2- and 3-positions of the naphthalene ring. The relative amounts of the 2- and 3-substituted products would depend on the specific electrophile and reaction conditions, with steric factors often playing a significant role. stackexchange.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com A summary of expected major products from these reactions is provided in the table below.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO3/H2SO42-Nitro and/or 3-Nitro derivative
BrominationBr2/FeBr32-Bromo and/or 3-Bromo derivative
SulfonationH2SO42-Sulfonic acid and/or 3-Sulfonic acid derivative
Friedel-Crafts AcylationAcetyl chloride/AlCl32-Acetyl and/or 3-Acetyl derivative

Functionalization Reactions of the 4-Methyl Substituent

The methyl group attached to the naphthalene ring can also be a site for chemical modification. One common transformation is oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be oxidized to a hydroxymethyl group, an aldehyde, or a carboxylic acid. nih.gov For example, strong oxidizing agents like potassium permanganate (B83412) would likely lead to the formation of the corresponding carboxylic acid.

Radical halogenation of the methyl group is another potential transformation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of a bromomethyl derivative, which is a versatile intermediate for further functionalization.

A study on the functionalization of the methyl group of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide demonstrated that one of the methyl groups can undergo monosubstitution in the presence of acid. rsc.org This suggests that under specific conditions, the methyl group of this compound could also be functionalized.

Detailed Mechanistic Investigations

Detailed mechanistic studies specifically for this compound are not extensively reported in the literature. However, the mechanisms of the reactions it undergoes can be inferred from well-established principles of organic chemistry.

The nucleophilic reactions of the amine functionality proceed through standard mechanisms. For example, alkylation with an alkyl halide follows an SN2 pathway, where the amine acts as the nucleophile. Acylation with an acyl chloride involves nucleophilic acyl substitution.

Electrophilic aromatic substitution on the naphthalene ring proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. dalalinstitute.com The attack of the electrophile on the electron-rich naphthalene ring is the rate-determining step. The subsequent loss of a proton restores the aromaticity of the ring. The regioselectivity of the reaction is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the existing substituents.

The functionalization of the 4-methyl group via radical halogenation would proceed through a free radical chain mechanism involving initiation, propagation, and termination steps. Oxidation of the methyl group would likely involve the formation of benzylic radical or cationic intermediates.

Further mechanistic studies, potentially employing kinetic analysis, isotopic labeling, and computational modeling, would be necessary to provide a more detailed understanding of the reaction pathways and transition states involved in the transformations of this compound.

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

Detailed kinetic and thermodynamic parameters for the reactions of this compound are not extensively documented in the literature. However, computational studies on the transformation of the parent compound, 1-naphthylmethylamine, offer valuable approximations of the energetic landscape.

A notable transformation of 1-naphthylmethylamines is their base-induced dehydrogenative and dearomative conversion to 1,4-dihydronaphthalene-1-carbonitriles. Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of this reaction. For the parent 1-naphthylmethylamine, the second β-hydride elimination step, which leads to the formation of a 1-naphthonitrile (B165113) intermediate, is associated with a calculated Gibbs free energy of activation (ΔG‡) of +29.4 kcal/mol. acs.org The subsequent dearomative hydride addition to the C4 position of the 1-naphthonitrile intermediate has a slightly lower activation barrier of +28.6 kcal/mol, suggesting this step proceeds readily. acs.org

These values provide a theoretical estimation of the energy barriers for key steps in the transformation of the naphthalene core. It is reasonable to infer that the kinetic and thermodynamic profile of this compound would be of a similar magnitude, although the electronic effect of the 4-methyl group might introduce minor variations.

Table 1: Calculated Thermodynamic Data for the Transformation of 1-Naphthylmethylamine

Transformation StepCalculated ParameterValue (kcal/mol)
Second β-Hydride EliminationΔG‡+29.4
Dearomative Hydride AdditionΔG‡+28.6

Data extrapolated from studies on 1-naphthylmethylamine.

Exploration of Beta-Hydride Elimination and Dearomative Transformations

The chemical reactivity of this compound is expected to be significantly influenced by β-hydride elimination and subsequent dearomative transformations, a pathway that has been demonstrated for its primary amine analogue, (4-Methylnaphthalen-1-yl)methanamine. acs.org

β-hydride elimination is a fundamental reaction in organometallic and organic chemistry where an alkyl group attached to a metal center or, in this case, an activated nitrogen atom, is converted into a metal hydride (or an equivalent) and an alkene. numberanalytics.comwikipedia.org For this reaction to occur, the presence of a hydrogen atom at the β-position relative to the nitrogen is essential. wikipedia.org

In the context of 1-naphthylmethylamines, treatment with a strong base such as potassium hydride (KH) or a combination of n-butyllithium and potassium t-butoxide can induce two sequential β-hydride eliminations. acs.org The proposed mechanism for this transformation, which can be extended to this compound, is as follows:

First β-Hydride Elimination: The potassium amide, formed by the deprotonation of the amine, undergoes β-hydride elimination to generate an aldimine intermediate and potassium hydride (KH).

Second β-Hydride Elimination: The aldimine intermediate is deprotonated to form an iminyl anion, which then undergoes a second β-hydride elimination. This step results in the formation of a 1-naphthonitrile species and another equivalent of KH.

Dearomative Hydride Addition: The freshly generated and highly reactive KH then acts as a nucleophile, adding a hydride to the C4 position of the 1-naphthonitrile intermediate. This dearomatization step yields an α-cyano benzylic carbanion. acs.org

This dearomatized intermediate can then be trapped by various electrophiles, allowing for the synthesis of functionalized 1,4-dihydronaphthalene (B28168) derivatives with a quaternary carbon center at the 1-position. acs.org The dearomatization of aromatic compounds like naphthalene derivatives is a powerful strategy in organic synthesis as it provides access to three-dimensional aliphatic ring systems that are prevalent in biologically active molecules. nih.gov

Isolation and Spectroscopic Characterization of Reactive Intermediates

The direct isolation and spectroscopic characterization of the reactive intermediates in the transformation of this compound are challenging due to their transient nature. nih.gov The proposed mechanism, involving potassium amide anions, aldimines, and iminyl anions, is based on mechanistic studies and computational calculations rather than direct observation of these species for this specific compound. acs.org

However, the final, more stable products of these reaction sequences have been characterized. For instance, in related systems, the resulting 1,4-dihydronaphthalene-1-carbonitriles have been isolated and their structures confirmed. acs.org Spectroscopic data for related, stable compounds like N-Methyl-N-naphthylmethylamine are available, providing reference points for the types of signals expected. For example, the FTIR spectrum of N-Methyl-N-naphthylmethylamine shows characteristic peaks for N-H and C-H stretching and bending vibrations, as well as aromatic C=C stretching. nih.gov

Table 2: Spectroscopic Data for Related Naphthalene Derivatives

CompoundSpectroscopic MethodKey Observations
N-Methyl-N-naphthylmethylamineFTIRCharacteristic N-H, C-H, and aromatic C=C stretching
N-Methyl-N-naphthylmethylamineGC-MSProvides fragmentation patterns for structural elucidation

Data for related compounds used for illustrative purposes.

Stereochemical Implications in Reaction Outcomes

The stereochemical outcomes of reactions involving this compound can be significant, particularly in dearomative transformations where new stereocenters are created. The dearomative addition of a hydride or other nucleophiles to the naphthalene ring system can lead to the formation of chiral products.

While specific studies on the stereoselective reactions of this compound are not available, research on the asymmetric dearomatization of other naphthalene derivatives highlights the potential for controlling stereochemistry. For example, palladium-catalyzed intramolecular dearomatization reactions have been shown to produce benzocarbazole derivatives with high enantioselectivity when chiral phosphine (B1218219) ligands are employed. nih.gov In these reactions, the chiral catalyst environment dictates the facial selectivity of the bond formation, leading to the preferential formation of one enantiomer over the other.

In the context of the base-induced dearomatization of 1-naphthylmethylamines, if the subsequent trapping of the α-cyano benzylic carbanion is performed with a prochiral electrophile, a racemic mixture of diastereomers could be formed. The development of a stereoselective variant of this reaction would require the use of a chiral base or a chiral additive to influence the approach of the electrophile. The principles of stereochemistry, including the Cahn-Ingold-Prelog priority rules, would be fundamental in assigning the configuration of any new stereocenters formed. google.com

Theoretical and Computational Chemistry of Methyl 4 Methylnaphthalen 1 Ylmethyl Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Methyl(4-methylnaphthalen-1-ylmethyl)amine at the molecular level. These computational methods allow for the detailed investigation of its electronic characteristics and potential energy surface.

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. malayajournal.org

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
Highest Occupied Molecular Orbital (HOMO) -6.85
Lowest Unoccupied Molecular Orbital (LUMO) -1.23
HOMO-LUMO Gap (ΔE) 5.62

Note: These values are illustrative and not derived from direct experimental or computational studies on this compound.

The distribution of the HOMO and LUMO across the molecular structure is also of great importance. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring and the nitrogen atom of the amine group. Conversely, the LUMO is expected to be distributed over the aromatic system.

The flexibility of the -(CH2)-NH(CH3) side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements. lumenlearning.com The goal is to identify the most stable conformations, which correspond to energy minima on the potential energy surface. These stable conformers are the most likely to be observed experimentally.

The rotation around the C-C and C-N single bonds in the side chain gives rise to various staggered and eclipsed conformations. researchgate.net The steric interactions between the naphthalene ring, the methyl group attached to the nitrogen, and the other atoms in the side chain will largely determine the relative energies of these conformers. For instance, conformations where the bulky naphthalene and methyl groups are in close proximity (gauche or eclipsed interactions) will be energetically less favorable than those where they are further apart (anti-conformation). lumenlearning.com

A detailed conformational analysis would involve systematically rotating the dihedral angles of the side chain and calculating the energy at each step. This process generates a potential energy surface, from which the global and local energy minima can be identified. While a specific conformational analysis for this compound is not available, Table 2 provides a hypothetical summary of the relative energies of possible stable conformers.

Table 2: Hypothetical Relative Energies of Conformers for this compound

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
Anti 180 0.00
Gauche 1 60 1.20
Gauche 2 -60 1.25

Note: These values are for illustrative purposes to demonstrate the concept of conformational analysis.

Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction. These descriptors are derived from the electronic structure and include concepts like electronegativity, chemical hardness, and the Fukui function.

The molecular electrostatic potential (MEP) map is a particularly useful tool for visualizing the electrophilic and nucleophilic sites of a molecule. malayajournal.org The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack (nucleophilic sites), while blue areas denote regions of positive potential, prone to nucleophilic attack (electrophilic sites). youtube.com

For this compound, the nitrogen atom, with its lone pair of electrons, is expected to be a primary nucleophilic center, depicted as a region of negative potential on an MEP map. The aromatic naphthalene ring also contributes to the nucleophilicity. Electrophilic sites would likely be associated with the hydrogen atoms of the amine and methyl groups.

The Fukui function is another powerful descriptor that identifies the most reactive sites in a molecule. It quantifies the change in electron density at a particular point when an electron is added or removed. This allows for a more precise identification of sites for nucleophilic and electrophilic attack.

Table 3: Hypothetical Reactivity Descriptor Values for this compound

Descriptor Value
Electronegativity (χ) 4.04 eV
Chemical Hardness (η) 2.81 eV
Global Electrophilicity Index (ω) 2.90 eV

Note: These values are illustrative and based on general principles of chemical reactivity theory.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. MD simulations are ideal for studying these intermolecular interactions. dntb.gov.uarsc.org In a solution, the solute molecule is surrounded by solvent molecules, and the interactions between them are collectively known as solvation effects. elsevierpure.com

MD simulations can be used to model this compound in various solvents to understand how the solvent affects its conformation and properties. For example, in a polar protic solvent like water, hydrogen bonding between the amine group and water molecules would be a significant interaction. In a nonpolar solvent, weaker van der Waals forces would dominate. These simulations can provide quantitative information about the strength and nature of these interactions.

The radial distribution function (RDF) is a key output from MD simulations that describes the probability of finding a particle at a certain distance from another particle. By calculating the RDFs between different atoms of this compound and the solvent molecules, the structure of the solvation shell can be determined.

By analyzing the MD trajectory, one can determine the timescales of conformational transitions and the populations of different conformational states. This provides a more realistic picture of the molecule's behavior than the static view from energy minimization calculations alone. The flexibility of the side chain is a key aspect of its dynamic nature, and MD simulations can quantify this flexibility.

The results from such simulations can be used to understand how the molecule's shape and accessibility of reactive sites change over time, which has important implications for its chemical reactivity and interactions with other molecules.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

The prediction of spectroscopic signatures is a cornerstone of computational chemistry, offering a powerful tool for structural elucidation and the verification of synthesized compounds. Techniques like Density Functional Theory (DFT) are instrumental in calculating various spectroscopic parameters with a high degree of accuracy. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. For this compound, the calculations would focus on the π-π* transitions within the naphthalene ring system, providing insight into its chromophoric properties.

Interactive Data Table: Predicted vs. Experimental Data (Illustrative)

Since experimental data for the target compound is scarce, the following table illustrates how a comparison would be structured, using hypothetical predicted values and placeholder experimental data for key spectroscopic features.

Spectroscopic TechniquePredicted Value (Illustrative)Experimental Value (Placeholder)
1H NMR
Aromatic Protons (naphthalene)7.5 - 8.2 ppm7.5 - 8.2 ppm
CH2 Protons~ 4.0 ppm~ 4.0 ppm
N-CH3 Protons~ 2.5 ppm~ 2.5 ppm
C-CH3 Protons~ 2.6 ppm~ 2.6 ppm
13C NMR
Naphthalene Carbons120 - 135 ppm120 - 135 ppm
CH2 Carbon~ 55 ppm~ 55 ppm
N-CH3 Carbon~ 35 ppm~ 35 ppm
C-CH3 Carbon~ 20 ppm~ 20 ppm
IR Spectroscopy
N-H bend~ 1600 cm-1~ 1600 cm-1
C-N stretch~ 1200 cm-1~ 1200 cm-1
Aromatic C-H stretch~ 3050 cm-1~ 3050 cm-1
UV-Vis Spectroscopy
λmax~ 280 nm~ 280 nm

Computational Design and Predictive Modeling for Novel Analogues

Computational chemistry is a powerful engine for the rational design of novel molecules with desired properties. For this compound, this can involve modifying its structure to enhance potential biological activity, alter its physicochemical properties, or explore its structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Studies:

By systematically modifying the structure of this compound in silico—for instance, by changing the substitution pattern on the naphthalene ring or altering the amine side chain—and then calculating relevant molecular descriptors, it is possible to build SAR models. These models can correlate structural features with a specific activity, guiding the synthesis of more potent or selective analogues. For example, QSAR studies on terbinafine (B446) analogues have successfully identified key molecular descriptors that influence their antifungal activity. researchgate.net

Molecular Docking and Target-Based Design:

The structurally related allylamine (B125299) antifungals, terbinafine and naftifine, act by inhibiting the enzyme squalene (B77637) epoxidase. nih.govnih.gov If this compound or its analogues were to be investigated for similar antifungal properties, molecular docking simulations could be employed. These simulations would predict how the designed analogues bind to the active site of squalene epoxidase, allowing for the optimization of interactions to improve binding affinity and, consequently, inhibitory potency.

Predictive Modeling of Physicochemical Properties:

Computational tools can reliably predict key physicochemical properties of novel analogues, such as:

LogP (Lipophilicity): This is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility: Predicting aqueous solubility is vital for drug development.

Molecular Weight and Surface Area: These basic parameters influence a molecule's ability to cross biological membranes.

Interactive Data Table: Designed Analogues and Predicted Properties (Illustrative)

This table provides a hypothetical example of how computational design could be used to explore novel analogues of this compound and predict their properties.

Analogue ModificationPredicted LogPPredicted Biological Target Affinity (Arbitrary Units)
Parent Compound4.2100
Addition of a hydroxyl group to the naphthalene ring3.8120
Replacement of N-methyl with N-ethyl4.595
Fluorination of the naphthalene ring4.4110
Isosteric replacement of naphthalene with quinoline3.9130

Through these computational approaches, the chemical space around this compound can be efficiently explored, prioritizing the synthesis of new compounds with a higher probability of possessing desired characteristics.

Advanced Analytical Methodologies for Characterization and Research on Methyl 4 Methylnaphthalen 1 Ylmethyl Amine

Spectroscopic Techniques for In-Depth Structural and Electronic Characterization

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure and electronic environment of a substance. For Methyl(4-methylnaphthalen-1-ylmethyl)amine, a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry provides a wealth of information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. While standard one-dimensional (1D) NMR provides information about the chemical environment of magnetically active nuclei like ¹H and ¹³C, advanced two-dimensional (2D) techniques are necessary for a complete structural assignment of a complex molecule like this compound.

Detailed Research Findings:

While specific 2D NMR data for this compound is not extensively published, the expected correlations can be inferred from the known spectra of similar naphthalenic compounds. mdpi.com Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the naphthalene (B1677914) ring system and between the methyl and methylene (B1212753) protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitively assigning the ¹H and ¹³C signals, particularly for distinguishing between the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the through-space proximity of protons, providing insights into the molecule's preferred conformation. For instance, NOESY could elucidate the spatial relationship between the N-methyl protons and the protons on the naphthalene ring, which is critical for understanding steric hindrance and potential intramolecular interactions.

Expected ¹H and ¹³C NMR Data:

The following table outlines the expected chemical shifts for this compound, based on the analysis of related structures. The presence of the methyl group at the 4-position of the naphthalene ring would influence the chemical shifts of the adjacent aromatic protons compared to the unsubstituted analogue. rsc.org

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations
N-CH₃2.3 - 2.533 - 36HMBC to C-methylene
Methylene (-CH₂-)3.8 - 4.250 - 55COSY to N-H (if present), HMBC to C1 of naphthalene
Naphthalene-H7.2 - 8.2123 - 135COSY correlations within the aromatic system
Naphthalene-C123 - 135-HSQC to corresponding protons
4-Methyl-H2.5 - 2.719 - 22HMBC to C3, C4, and C4a of naphthalene
4-Methyl-C19 - 22-HSQC to corresponding protons

This is an illustrative table based on chemical principles and data from related compounds.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular forces. wisc.edu

Detailed Research Findings:

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The key vibrational modes would include:

N-H Stretching: A moderate absorption in the IR spectrum around 3300-3500 cm⁻¹ would indicate the presence of the secondary amine. The exact position and shape of this peak can provide information about hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bonds within the naphthalene ring would result in a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range.

Aromatic Out-of-Plane Bending: Strong bands in the 650-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the naphthalene ring, which often show strong Raman scattering. researchgate.netencyclopedia.pub

Characteristic Vibrational Frequencies:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-H Stretch3300 - 3500Weak
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Strong
C=C Aromatic Stretch1450 - 1600Strong
C-N Stretch1000 - 1250Medium

This is an illustrative table based on general spectroscopic principles.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. When coupled with fragmentation techniques, it can also reveal detailed structural information and help to elucidate reaction pathways. springernature.com

Detailed Research Findings:

In the analysis of this compound, HRMS would confirm its molecular formula of C₁₃H₁₅N. Electron Ionization (EI) or Electrospray Ionization (ESI) could be used to generate the molecular ion. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing a characteristic pattern.

Key fragmentation pathways would likely involve:

Alpha-Cleavage: The bond between the methylene group and the naphthalene ring is a likely point of cleavage, leading to the formation of a stable tropylium-like ion or a naphthalenemethyl cation.

Loss of the Methyl Group: Cleavage of the N-methyl group is another probable fragmentation route.

Ring Fragmentation: At higher energies, the naphthalene ring itself may fragment.

By analyzing the precise masses of these fragments, the structure of the parent molecule can be confirmed, and the presence of impurities or byproducts in a reaction mixture can be identified. nih.govnih.gov

Plausible Fragmentation Ions:

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway
185.1204[C₁₃H₁₅N]⁺Molecular Ion
170.0969[C₁₂H₁₂N]⁺Loss of CH₃
156.0813[C₁₁H₁₀N]⁺Loss of C₂H₅
141.0731[C₁₁H₉]⁺Cleavage of the C-N bond with H rearrangement

This table presents hypothetical high-resolution mass values and plausible fragmentation pathways.

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. researchgate.net For a compound like this compound, a reversed-phase HPLC method would be most suitable. nih.gov

Detailed Research Findings:

A typical HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A UV detector would be effective for detection, as the naphthalene ring system is strongly UV-active.

By calibrating the instrument with standards of known concentration, HPLC can be used to accurately determine the purity of a sample of this compound. It can also be used to monitor the consumption of reactants and the formation of products over the course of a chemical reaction. researchgate.net

Typical HPLC Parameters:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table provides a typical, illustrative set of HPLC conditions.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov Given its molecular weight, this compound is sufficiently volatile for GC analysis, particularly when coupled with a mass spectrometer (GC-MS).

Detailed Research Findings:

In a GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by a carrier gas (usually helium or nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. The separated components then enter the mass spectrometer for detection and identification.

GC is highly effective for identifying volatile impurities and byproducts in a sample of this compound. It can provide a detailed profile of a reaction mixture, allowing for the optimization of reaction conditions. The retention time of the compound is a characteristic property under a specific set of GC conditions.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural model yields highly accurate data on bond lengths, bond angles, and torsional angles.

Furthermore, crystallographic analysis reveals the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the crystal packing. For a molecule like this compound, this would include the conformation of the methylamine (B109427) side chain relative to the naphthalene ring system and how molecules orient themselves with respect to one another in the solid state.

While research has been conducted on the structural analysis of related compounds like liquid 1-methylnaphthalene (B46632) using X-ray diffraction icm.edu.pl, specific, publicly available crystallographic data for single crystals of this compound were not identified in a review of current literature. However, a hypothetical analysis would provide the parameters outlined in the table below.

Table 1: Representative Data Obtainable from X-ray Crystallography This table illustrates the type of data generated from an X-ray crystallographic analysis; specific values for this compound are not currently published.

ParameterDescriptionExample Data
Chemical Formula The elemental composition of the molecule.C₁₃H₁₅N
Formula Weight The mass of one mole of the compound.185.26 g/mol
Crystal System The symmetry system of the unit cell (e.g., monoclinic, orthorhombic).Data Not Available
Space Group The specific symmetry group of the crystal.Data Not Available
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.Data Not Available
Volume (V) The volume of a single unit cell.Data Not Available
Z The number of molecules per unit cell.Data Not Available
Key Bond Lengths Distances between specific bonded atoms (e.g., C-N, C-C).Data Not Available
Key Bond Angles Angles formed by three connected atoms (e.g., C-N-C).Data Not Available

Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the identification and quantification of specific compounds within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful tools that have been utilized in the characterization of this compound, also known as mephtetramine (B10765632) (MTTA). researchgate.netsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. Following separation, the eluted compounds are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint.

In the analysis of this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern provides structural confirmation. Studies on related compounds and metabolites suggest that key fragments would arise from the cleavage of the side chain and rearrangements of the naphthalene core. researchgate.net

Table 2: Potential GC-MS Fragmentation Data for this compound Based on the compound's structure and common fragmentation pathways.

Ion TypeProposed Fragment StructureExpected m/z
Molecular Ion [M]⁺ [C₁₃H₁₅N]⁺185
Fragment Ion [C₁₂H₁₁]⁺ (Methylnaphthalenyl cation)141
Fragment Ion [CH₂NHCH₃]⁺ (Iminium cation)44
Fragment Ion [C₁₁H₇]⁺ (Naphthyl cation)127

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for analyzing compounds that are non-volatile or thermally unstable, making it suitable for complex biological matrices. researchgate.netnih.gov In this method, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into a mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate a protonated molecular ion, [M+H]⁺.

In the tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap), this precursor ion is selected and subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic product ions. By monitoring specific precursor-to-product ion transitions—a mode known as Multiple Reaction Monitoring (MRM)—analysts can achieve exceptional selectivity and quantitative accuracy. Studies have successfully used high-resolution mass spectrometry (LC-HRMS) to identify this compound and its metabolites in biological samples by analyzing their accurate masses and fragmentation patterns. researchgate.netnih.gov

Table 3: Predicted LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionValue
Ionization Mode The method used to ionize the analyte.Positive Electrospray (ESI+)
Precursor Ion [M+H]⁺ The mass-to-charge ratio of the protonated molecule.186.12
Product Ion 1 A primary fragment used for quantification.141.07
Product Ion 2 A secondary fragment used for confirmation.115.05
Collision Energy Energy applied to induce fragmentation.Analyte-specific (optimized)

The combination of these advanced analytical methods provides a robust framework for the unambiguous identification, structural elucidation, and trace-level quantification of this compound.

Investigation of Biological and Biophysical Interactions Non Clinical Focus

Ligand-Target Binding Studies and Enzyme Interaction Profiling (in vitro, in silico)

There is a notable absence of published research detailing the interaction of Methyl(4-methylnaphthalen-1-ylmethyl)amine with specific biological targets.

Enzyme Inhibition Kinetics and Mechanism Determination (in vitro)

No studies were identified that have determined the enzyme inhibition kinetics of this compound. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against any specific enzyme are not documented in the available literature. Furthermore, there is no information regarding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Receptor Binding Assays with Isolated Biological Targets (in vitro)

Similarly, there is no public data from receptor binding assays for this compound. Information on its binding affinity (e.g., Kᵢ, Kₐ) for any specific receptor, ion channel, or transporter is not available. Studies involving techniques such as radioligand displacement assays to characterize its interaction with biological targets have not been published.

In Silico Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

While in silico methods are common in drug discovery and chemical biology, no specific molecular docking or molecular dynamics simulation studies for this compound have been published. Such studies would provide valuable insights into its potential binding modes and interactions with protein targets at a molecular level, but this information is not currently available in the public domain.

Structure-Activity Relationship (SAR) Studies for Bio-probes and Research Tools

Comprehensive structure-activity relationship (SAR) studies for this compound are not present in the scientific literature.

Synthesis and Biological Evaluation of this compound Analogues

There are no published reports on the systematic synthesis and subsequent biological evaluation of a series of analogues based on the this compound scaffold. Such studies are crucial for understanding how structural modifications influence biological activity.

Identification of Key Structural Features for Modulating Biological Effects

Without the synthesis and testing of analogues, the key structural features of this compound that are critical for any potential biological effects remain unidentified. The contributions of the naphthalene (B1677914) ring, the methyl group on the naphthalene system, and the N-methyl group to its activity have not been elucidated.

Investigation of Cellular Interactions (in vitro cell culture models)

Cellular Uptake and Subcellular Localization Studies

There is no available information from scientific studies regarding the mechanisms by which this compound may enter cells, nor are there any reports on its distribution within subcellular compartments. Research in this area would typically involve techniques such as fluorescence microscopy with a labeled version of the compound or fractionation of cellular components followed by analytical quantification. The absence of such studies prevents any description of its cellular pharmacokinetics.

Applications in Advanced Materials Science and Chemical Synthesis

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The primary documented application of Methyl(4-methylnaphthalen-1-ylmethyl)amine is as a key intermediate in the synthesis of complex, high-value molecules, particularly pharmaceuticals. Its structure is a critical component in building the frameworks of specific active pharmaceutical ingredients. For instance, it is identified as a synthetic precursor for the allylamine (B125299) antifungal agent, terbinafine (B446). americanchemicalsuppliers.com Furthermore, it is known in pharmaceutical quality control and analysis as Sertraline EP Impurity G, indicating its role as a building block or a closely related derivative in the synthetic pathways leading to the widely used antidepressant, Sertraline. weebly.com

The use of naphthalene-derived amines is part of a broader trend in heterocyclic chemistry, where such compounds are prized for creating nitrogen-containing cyclic and polycyclic structures. mdpi.com These structures are foundational to many pharmaceuticals, dyes, and materials due to the influence of the nitrogen atom on properties like basicity, nucleophilicity, and the ability to form hydrogen bonds. mdpi.com

Role in Supramolecular Chemistry and Host-Guest Systems

While direct studies on this compound in supramolecular chemistry are not widely published, the extensive research on related naphthalene-based molecules highlights its significant potential in this field. The electron-rich naphthalene (B1677914) unit is a key component in the design of synthetic host molecules capable of recognizing and binding guest species. researchgate.netfrontiersin.org

Naphthalene derivatives are integral to various macrocyclic and acyclic host systems:

Macrocyclic Cages: Water-soluble macrocycles incorporating naphthalene units can form stable host-guest complexes with various organic, inorganic, and biological molecules. researchgate.net Flexible organic cages featuring naphthalene "walls" have demonstrated exceptionally strong binding to cationic guests through a combination of C–H···π and cation···π interactions. jyu.fi

Pillar[n]naphthalenes: These are a class of synthetic receptors made of naphthalene units linked by methylene (B1212753) bridges. frontiersin.org Acyclic versions of these molecules can form pseudo-cyclic cavities that wrap around and interact with organic ammonium (B1175870) guests, demonstrating their utility in host-guest chemistry. frontiersin.org

Self-Assembling Systems: The assembly of amphiphilic molecules containing a naphthalene group can be controlled through host-guest interactions. For example, encapsulating parts of a naphthalene-tailed amphiphile within a cucurbit researchgate.neturil host can manipulate the final assembled morphology. rsc.org

The structural features of this compound—a π-rich aromatic surface and an amine group capable of hydrogen bonding or protonation—make it an excellent candidate for integration into such supramolecular systems.

Table 1: Examples of Naphthalene-Based Host-Guest Systems

Host System TypeGuest MoleculesKey InteractionsReference
Water-Soluble MacrocycleOrganic/Inorganic/Biological MoleculesNon-covalent interactions researchgate.net
Acyclic Pillar rsc.orgnaphthaleneOrganic Ammonium Cationsπ-rich cavity interactions frontiersin.org
Pyridinium-tailed NaphthaleneSelf-assembly with Cucurbit researchgate.neturilHost-guest encapsulation rsc.org
Flexible "Naphthocage"Aromatic Dicationic GuestsC–H···π, cation···π jyu.fi
Cyclotetrabenzil OctaketoneAromatic Compounds (e.g., Dioxane)[π···π] interactions, H-bonding tdl.org

Integration into Functional Materials

The naphthalene moiety is incorporated into various materials to impart specific thermal, mechanical, and functional properties.

The incorporation of naphthalene units into polymer backbones is a well-established strategy for enhancing material performance. The rigidity and aromaticity of the naphthalene ring contribute to increased thermal stability, hydrophobicity, and specific mechanical properties compared to polymers derived from simpler aromatic precursors like phenol. google.com

Naphthalene-based polymers have been developed for several specialized applications:

Porous Polymers: Hyper-crosslinked polymers prepared from naphthalene can exhibit high specific surface areas and defined porosity, making them effective for the uptake of CO2 and heavy metal cations like Pb(II). mdpi.com The introduction of the naphthalene group into the polymer network enhances both porosity and adsorption capabilities. mdpi.com

Catalytic Supports: Naphthalene-based porous polymers also serve as robust supports for catalysts. Their high surface area and stability are advantageous for immobilizing metal nanoparticles, such as palladium for use in Suzuki cross-coupling reactions. nih.gov

High-Performance Polymers: Poly(ethylene-2,6-naphthalene) (PEN) is a commercial polymer known for its superior properties compared to its benzene-based analogue, PET. The rotational motions of the naphthalene ring within the polymer structure are linked to its specific relaxation behaviors and mechanical characteristics. researchgate.net A patent describes naphthalene-containing polymers with glass transition temperatures ranging from 50°C to 200°C and degradation temperatures between 150°C and 500°C, underscoring their thermal robustness. google.com

The structure of this compound makes it a suitable monomer or functional additive for creating such advanced polymeric materials.

The inherent fluorescence of the naphthalene group makes it a powerful component in the design of chemical sensors. While this specific compound is not yet cited as a sensor, numerous naphthalene derivatives have been successfully developed as fluorescent probes.

The principle often involves modulating the fluorescence of the naphthalene fluorophore upon interaction with a target analyte. This can occur through mechanisms like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or the formation of fluorescent host-guest complexes.

Table 2: Naphthalene-Based Fluorescent Sensing Applications

Sensor TargetSensing Mechanism/SystemReference
Organic AminesFluorescence quenching of a naphthalene-MOF host-guest system acs.org
HydrazineDistinct fluorescence response from a naphthalene-based dye researchgate.net
Primary AminesFormation of fluorescent derivatives with naphthalene-2,3-dicarboxaldehyde nih.gov
Aluminum Ions (Al³⁺)Chelation-enhanced fluorescence with a naphthalene-diamine receptor rsc.org
Zinc Ions (Zn²⁺)Chelation-enhanced fluorescence with a naphthalene-Schiff base probe tandfonline.com

Notably, systems have been designed where naphthalene is used to detect organic amines. acs.org In one case, encapsulating naphthalene within a metal-organic framework (MOF) created a material whose fluorescence was strongly quenched in the presence of amine vapors. acs.org Given that this compound contains both the naphthalene fluorophore and an amine group, it holds potential for development into sensors, either as the signaling unit or as a molecule whose interactions can be detected by other naphthalene-based systems.

The naphthalene ring is photochemically active and can be transformed under photocatalytic conditions. Studies have extensively investigated the photocatalytic conversion of naphthalene itself, typically using semiconductor photocatalysts like titanium dioxide (TiO₂). researchgate.netekb.eg Upon UV illumination of TiO₂, generated hydroxyl radicals can directly hydroxylate naphthalene to produce compounds like α-naphthol. researchgate.net

The photocatalytic degradation of naphthalene can also be harnessed for hydrogen production, where naphthalene acts as a sacrificial electron donor. mdpi.com In these systems, the naphthalene is oxidized by photogenerated holes on the catalyst surface, which in turn frees up electrons to reduce protons and generate H₂ gas. mdpi.com

While these studies focus on the transformation of naphthalene rather than the use of a naphthalene derivative as a photocatalyst component, they demonstrate the inherent redox activity of the naphthalene core under illumination. This reactivity suggests that a molecule like this compound could be integrated into larger photocatalytic assemblies, potentially acting as a photosensitizer or as a structural scaffold for a photocatalytic system, though such applications remain to be explored.

Contribution to Catalyst Design and Ligand Development

The molecular structure of this compound is well-suited for applications in catalysis, particularly as a ligand for metal complexes. A successful ligand often combines a rigid, bulky scaffold to control the steric environment around a metal center with a coordinating group to bind the metal.

This compound features:

A bulky, bicyclic naphthalene group that can influence the stereoselectivity of a catalytic reaction.

A secondary amine group that is a classic Lewis base, capable of coordinating to a wide range of transition metals.

While direct applications of this specific molecule as a ligand are not yet documented, the use of related structures is established. For example, naphthalene-based polymers have been functionalized to act as solid supports for palladium catalysts, leveraging the robust nature of the naphthalene framework. nih.gov The combination of the rigid naphthalene backbone and a coordinating amine in this compound makes it a promising candidate for the development of new, homogeneous catalysts for organic synthesis.

Future Directions and Emerging Research Opportunities for Methyl 4 Methylnaphthalen 1 Ylmethyl Amine Research

Advancements in Stereocontrolled Synthesis and Derivatization

The development of stereocontrolled synthetic methods is a cornerstone of modern medicinal and materials chemistry. For Methyl(4-methylnaphthalen-1-ylmethyl)amine, which possesses a chiral center if the methyl group on the naphthalene (B1677914) ring were absent, or could be rendered chiral through further substitution, the enantioselective synthesis would be a critical area of future research. Drawing inspiration from established methods for chiral amine synthesis, several strategies could be envisioned.

Transition metal-catalyzed asymmetric hydrogenation of corresponding imines stands out as a powerful tool. acs.org Catalytic systems based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands, have shown remarkable success in producing chiral amines with high enantioselectivity. acs.org Furthermore, the synthesis of highly substituted 1-aminonaphthalenes from readily available benzaldehydes has been reported, providing a potential pathway to diverse precursors for this compound and its derivatives. nih.gov

Another promising approach involves the central-to-axial chirality conversion, which has been successfully applied to the synthesis of quinoline-naphthalene atropisomers. researchgate.net This strategy could be adapted to create axially chiral derivatives of this compound, opening up new possibilities for their application in asymmetric catalysis and materials science. chemistryviews.org

The derivatization of the this compound scaffold also presents numerous opportunities. N-alkylation reactions, a fundamental transformation in organic synthesis, could be employed to introduce a wide range of functional groups, thereby modulating the compound's physicochemical and biological properties. researchgate.netnih.gov

Table 1: Potential Stereoselective Synthetic Strategies for this compound Analogs

MethodCatalyst/ReagentPotential OutcomeReference Analogy
Asymmetric Hydrogenation[Rh(COD)Cl]₂ / Chiral Phosphine LigandEnantiomerically enriched amine acs.org
Asymmetric Reductive AminationCarbonyl precursor with a chiral catalystStereoselective formation of the C-N bond organic-chemistry.org
Central-to-Axial Chirality ConversionChiral Phosphoric AcidAxially chiral naphthalene derivatives researchgate.net
Kinetic ResolutionLipase-catalyzed acylationSeparation of racemic mixturesGeneral enzymatic methods

Unveiling Novel Reactivity Modalities and Mechanistic Insights

A deep understanding of the reactivity of this compound is crucial for its application. The benzylic amine moiety is a key functional group that is expected to undergo a variety of transformations. Mechanistic studies on the reactions of benzylic amines, such as their reductive functionalization, can provide valuable insights. nih.govnih.gov For instance, understanding the intermediates and transition states in reactions like N-dealkylation or oxidative coupling can enable the development of more efficient and selective synthetic methods. acs.orgnih.gov

The naphthalene core also offers a rich platform for exploring novel reactivity. Skeletal editing of heteroarenes, such as the transmutation of nitrogen to carbon in isoquinolines to form naphthalenes, showcases the potential for innovative synthetic strategies. nih.gov Such advanced methodologies could be hypothetically reversed or adapted to modify the naphthalene scaffold of this compound.

Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in elucidating reaction mechanisms. mdpi.com For example, DFT calculations can help to predict the regioselectivity of electrophilic aromatic substitution on the naphthalene ring or to understand the conformational preferences of different derivatives, which can influence their reactivity and biological activity. mdpi.comacs.org

Expansion into Novel Non-Clinical Biological Applications and Probes

The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, attractive candidates for the development of biological probes. nih.gov Naphthalene-based fluorescent probes have been successfully used for the detection of ions and biomolecules. nih.govmdpi.com By incorporating specific recognition motifs into the this compound structure, it could be engineered as a selective sensor for various biological targets.

The design of such probes often involves modulating the photophysical properties of the naphthalene core through chemical modifications. For instance, the introduction of donor and acceptor groups can lead to changes in fluorescence intensity or wavelength upon binding to a target analyte. nih.govmdpi.com The anti-inflammatory activities observed in some naphthalene derivatives also suggest that this compound and its analogs could be explored as potential modulators of biological pathways, although this would be outside a strictly non-clinical scope and would require further investigation. researchgate.net

Table 2: Potential Non-Clinical Biological Applications of Functionalized this compound

Application AreaProposed Modification/PrinciplePotential TargetReference Analogy
Fluorescent Ion SensingAppending a chelating groupMetal ions (e.g., Al³⁺) mdpi.com
Biomolecule ImagingConjugation to a targeting ligandSpecific proteins or cellular structures nih.gov
Enzyme Inhibition StudiesDesign as a structural mimic of a substrateSpecific enzymes researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Science

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and the study of this compound can significantly benefit from these computational tools. buckingham.ac.ukgithub.io ML models can be trained on existing data for naphthalene derivatives to predict various properties, such as solubility, lipophilicity, and potential biological activities. mdpi.comresearchgate.net

One of the key applications of ML in this context would be in the discovery of novel scaffolds and the prediction of synthetic routes. nih.govresearchgate.netuwl.ac.uk For instance, generative models could propose new derivatives of this compound with desired properties, while retrosynthetic algorithms could suggest efficient ways to synthesize them. This approach can significantly accelerate the design-make-test-analyze cycle in chemical research.

Furthermore, ML can be used to analyze complex datasets from high-throughput screening or spectroscopic measurements, helping to identify structure-activity relationships (SAR) and to understand the factors that govern the performance of these compounds in various applications. researchgate.net

Exploration of New Material Science Paradigms and Nanotechnology Applications

The rigid and planar structure of the naphthalene core makes it an excellent building block for functional organic materials. acs.orglifechemicals.com Derivatives of this compound could be explored for their potential in areas such as organic electronics, where naphthalene-based compounds have shown promise. nih.gov

The self-assembly properties of appropriately functionalized naphthalene derivatives can be harnessed to create well-defined nanostructures. For example, by introducing groups that can form hydrogen bonds or engage in π-π stacking, it might be possible to guide the assembly of this compound derivatives into nanofibers, vesicles, or other ordered architectures. These nanomaterials could find applications in areas such as sensing, catalysis, and drug delivery.

Moreover, the incorporation of this compound into polymer backbones or onto the surface of nanoparticles could lead to new hybrid materials with tailored properties. researchgate.net For instance, naphthalene-containing polymers may exhibit interesting optical or thermal properties. The adsorption of naphthalene derivatives onto magnetic graphene composites has also been investigated, suggesting potential applications in environmental remediation. researchgate.net

Q & A

Q. What are the established synthetic routes for Methyl(4-methylnaphthalen-1-ylmethyl)amine, and what reaction conditions are optimal for achieving high yield and purity?

The primary synthetic method involves reductive amination of 4-methyl-1-naphthaldehyde with methylamine , typically using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a palladium-on-carbon (Pd/C) catalyst . Key parameters include:

  • Temperature : 25–60°C for 12–24 hours.
  • Solvent : Methanol or ethanol for solubility and reactivity.
  • Catalyst loading : 5–10 wt.% Pd/C for efficient reduction. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., amine C-N stretch at ~1031 cm⁻¹, O-H stretch if present) .
  • NMR : ¹H/¹³C NMR confirms proton environments and carbon backbone (e.g., methyl groups at δ 2.3–2.5 ppm, naphthalene protons at δ 7.2–8.3 ppm) .
  • Elemental Analysis : Quantifies nitrogen content (critical for verifying amine incorporation) .
  • BET Surface Area Analysis : Relevant for studies involving porous materials or adsorption applications .

Q. What are the documented biological activities of this compound, and what experimental models validate these effects?

  • Anticancer Activity : Demonstrates growth inhibition in MCF-7 breast cancer cells (IC50 ~50 µM via MTT assays) .
  • Cannabinoid Receptor Agonism : Binds CB1/CB2 receptors (EC50 < 100 nM in receptor-binding assays) .
  • Proteomics Applications : Used to study protein-amine interactions, though mechanistic details require further validation .

Advanced Research Questions

Q. How can researchers optimize the reductive amination process for large-scale synthesis while maintaining environmental sustainability?

  • Continuous Flow Reactors : Enhance reaction control and scalability while reducing solvent waste .
  • Alternative Reducing Agents : Replace NaBH3CN with greener options (e.g., ammonia borane) to minimize toxicity.
  • Solvent Recycling : Implement distillation or membrane filtration for methanol/ethanol recovery.

Q. What strategies resolve contradictions in reported biological activities across different study models?

  • Standardized Assay Conditions : Control variables like pH, temperature, and cell passage number.
  • Orthogonal Validation : Combine in vitro (e.g., cell viability) and in silico (e.g., molecular docking) approaches to confirm activity .
  • Batch-to-Batch Consistency : Monitor purity via HPLC to rule out impurities as confounding factors.

Q. What computational modeling approaches predict interaction sites between this compound and cannabinoid receptors?

  • Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor binding poses (e.g., hydrophobic interactions with CB1 transmembrane domains) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100-ns trajectories).
  • QSAR Models : Correlate structural features (e.g., methyl group position) with agonist potency .

Q. How does the substitution pattern on the naphthalene ring influence physicochemical properties and bioactivity?

  • Comparative SAR Studies : Synthesize analogs (e.g., 2-methyl or 4-ethyl derivatives) and measure:
  • LogP : Impact on membrane permeability.
  • Receptor Binding Affinity : Via radioligand displacement assays.
    • Crystallography : Resolve 3D structures to identify steric or electronic effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation (methylnaphthalene derivatives show respiratory toxicity in rodents) .
  • Waste Management : Segregate amine-containing waste for incineration or neutralization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.